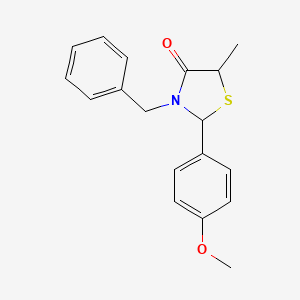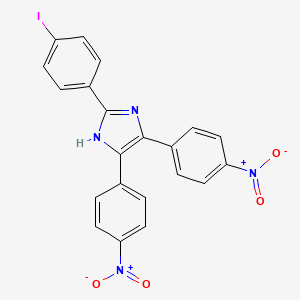![molecular formula C18H18INO3 B5015429 butyl 4-[(3-iodobenzoyl)amino]benzoate](/img/structure/B5015429.png)
butyl 4-[(3-iodobenzoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-[(3-iodobenzoyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a butyl ester group, an amide linkage, and an iodinated benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-[(3-iodobenzoyl)amino]benzoate typically involves a multi-step process:
Esterification: The initial step involves the esterification of 4-aminobenzoic acid with butanol to form butyl 4-aminobenzoate.
Iodination: The next step is the iodination of 3-aminobenzoic acid to form 3-iodobenzoyl chloride.
Amidation: Finally, the butyl 4-aminobenzoate is reacted with 3-iodobenzoyl chloride under suitable conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[(3-iodobenzoyl)amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodinated benzoyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to remove the iodine atom.
Oxidation Reactions: The amide group can be oxidized under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products
Substitution: Products may include azido or cyano derivatives.
Reduction: The major product is the deiodinated benzoate.
Oxidation: Oxidized products may include nitro or hydroxyl derivatives.
Scientific Research Applications
Butyl 4-[(3-iodobenzoyl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It can serve as a probe for studying biological processes involving iodine-containing compounds.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of butyl 4-[(3-iodobenzoyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The iodinated benzoyl group can facilitate binding to specific sites, while the amide linkage can influence the compound’s stability and reactivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Butyl 4-aminobenzoate: Lacks the iodinated benzoyl group, making it less reactive in certain substitution reactions.
Butyl 4-[(2-iodobenzoyl)amino]benzoate: Similar structure but with the iodine atom in a different position, affecting its reactivity and binding properties.
Ethyl 4-aminobenzoate: Similar ester group but with an ethyl chain instead of butyl, influencing its solubility and reactivity.
Uniqueness
Butyl 4-[(3-iodobenzoyl)amino]benzoate is unique due to the presence of the iodinated benzoyl group at the 3-position, which imparts specific reactivity and binding characteristics. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
butyl 4-[(3-iodobenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18INO3/c1-2-3-11-23-18(22)13-7-9-16(10-8-13)20-17(21)14-5-4-6-15(19)12-14/h4-10,12H,2-3,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFWBMPWGGXVKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[(4-bromophenyl)thio]methyl}-N-(4-methoxyphenyl)benzamide](/img/structure/B5015353.png)


![4-ethoxy-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5015377.png)
![1-(2,3-dimethoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5015389.png)
![6-[4-(Allyloxy)phenyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5015392.png)
![(3Z)-3-[(2,4-dimethoxyphenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one](/img/structure/B5015398.png)
![Propan-2-yl 4-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B5015399.png)
![2-Ethoxy-4-{[(5E)-3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B5015401.png)
![N-[4-(ethylsulfamoyl)-2-fluorophenyl]benzamide](/img/structure/B5015412.png)

![N-(3-acetylphenyl)-2-[[5-[(2-chlorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B5015430.png)
![N-[4-methyl-3-[(4-phenylbenzoyl)amino]phenyl]-4-phenylbenzamide](/img/structure/B5015440.png)

